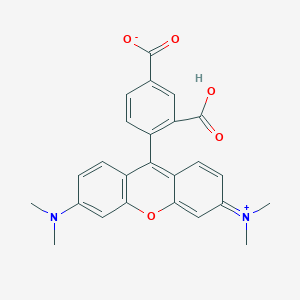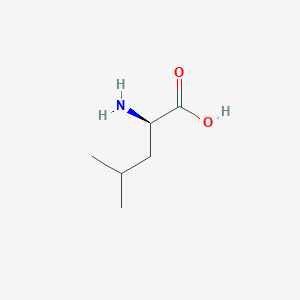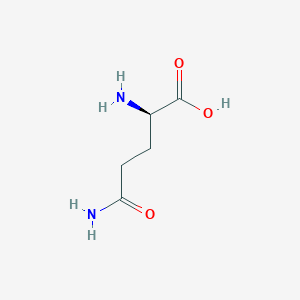
5-Carboxytetramethylrhodamine
描述
5-Carboxytetramethylrhodamine: is a fluorescent dye widely used in various scientific fields. It is known for its high photostability and ability to be excited by green visible light, making it an essential tool in fluorescence microscopy and other fluorescence-based applications . The compound has the molecular formula C25H22N2O5 and a molecular weight of 430.45 g/mol .
作用机制
5-羧基四甲基罗丹明的作用机制与其在特定波长下吸收光并发出荧光的特性有关。 当被绿光(约 543 nm)激发时,该化合物会发出橙红色荧光(约 570 nm) . 这种特性使其可用于检测和成像生物样本。 该化合物可以共价连接到生物分子,从而可以研究分子相互作用和动力学 .
生化分析
Biochemical Properties
5-Carboxytetramethylrhodamine can be covalently attached to DNA and is thereby used in studies involving branched and duplex DNA/RNA structures . It is mainly used for single-molecule studies . The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding, which allows it to be used in the labeling of oligosaccharides for laser-induced fluorescence detection .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a fluorescence probe. For instance, it has been used to study the distribution of molecules such as cell-penetrating peptides . The compound influences cell function by enabling the visualization and tracking of these molecules within cells. This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to fluoresce upon excitation. This property is utilized in various biochemical applications, such as the labeling of biomolecules. The compound can bind to biomolecules through covalent bonding, which can lead to changes in gene expression if the biomolecule is a part of the genetic machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence of the compound can be affected by factors such as the pH and temperature of the environment . Information on the compound’s stability and degradation over time is currently limited.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through diffusion and possibly active transport mechanisms. Its distribution can be influenced by its covalent attachment to other biomolecules, such as DNA
Subcellular Localization
The subcellular localization of this compound can vary depending on the biomolecules it is attached to. For instance, when covalently attached to DNA, the compound is likely localized to the nucleus
准备方法
合成路线和反应条件: 5-羧基四甲基罗丹明可以通过多种方法合成。 一种常见的方法是使四甲基罗丹明与羧化试剂反应,在 5 位引入羧基 . 反应条件通常包括使用二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等有机溶剂,并且可能需要催化剂或活化剂的存在 .
工业生产方法: 在工业环境中,5-羧基四甲基罗丹明的生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括通过色谱和结晶等步骤进行纯化,以获得最终产物 .
化学反应分析
科学研究应用
5-羧基四甲基罗丹明在科学研究中具有广泛的应用,包括:
化学: 用作各种化学测定和反应中的荧光探针.
生物学: 通常用于标记 DNA、RNA 和蛋白质,以研究它们的结构和功能.
医学: 用于诊断测定和成像技术,以检测和监测疾病.
工业: 用于生产各种工业应用的荧光染料和标记物.
相似化合物的比较
类似化合物:
6-羧基四甲基罗丹明: 另一种具有类似性质但位置取代不同的异构体.
四甲基罗丹明 (TMR): 用于类似应用的母体化合物,但缺少羧基.
独特性: 5-羧基四甲基罗丹明以其高光稳定性和特定的激发/发射特性而独树一帜,使其比其类似物更适合某些基于荧光的应用 .
属性
IUPAC Name |
3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMTOFQCVHHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376330 | |
| Record name | 5-TAMRA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-66-4 | |
| Record name | 5-TAMRA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-TAMRA?
A1: The molecular formula of 5-TAMRA is C25H23N2O7, and its molecular weight is 463.4 g/mol.
Q2: What are the characteristic excitation and emission wavelengths of 5-TAMRA?
A2: 5-TAMRA typically exhibits excitation maxima around 540-555 nm and emission maxima around 570-585 nm.
Q3: Why is 5-TAMRA considered a good FRET acceptor?
A3: [] 5-TAMRA's spectral properties make it a suitable FRET acceptor when paired with appropriate donor fluorophores like fluorescein or its derivatives. It exhibits efficient energy transfer within a specific distance range, allowing researchers to study molecular interactions and conformational changes.
Q4: How is 5-TAMRA utilized in studying proteinase activity?
A4: [, ] 5-TAMRA is often conjugated to peptide substrates designed for specific proteinases. In the intact substrate, 5-TAMRA quenches the fluorescence of a donor fluorophore, often Lucifer Yellow, through resonance energy transfer. Upon cleavage by the proteinase, the quenching is eliminated, resulting in increased fluorescence, enabling researchers to monitor the enzymatic reaction.
Q5: Can you provide an example of how 5-TAMRA is used in studying protein aggregation?
A5: [] Researchers have utilized 5-TAMRA to label amyloid beta (1-40) peptides. By mixing separately fibrillized peptides labeled with 5-TAMRA and another fluorophore, FITC, they could monitor dynamic changes in the fibril structure using fluorescence microscopy and FRET measurements.
Q6: How does 5-TAMRA contribute to DNA analysis?
A6: [, ] 5-TAMRA can be covalently linked to DNA molecules, enabling their visualization and study. This labeling strategy is helpful in techniques like fluorescence polarization, fluorescence correlation spectroscopy, and fluorescence resonance energy transfer (FRET) for investigating DNA structure, dynamics, and interactions.
Q7: Are there any applications of 5-TAMRA in live cell imaging?
A7: [] Yes, 5-TAMRA has been used in conjunction with monolayer molybdenum disulfide nanosheets (M-MoS2 NSs) to create nanoprobes for ratiometric imaging of TK1 mRNA in living cells. The approach exploits the change in FRET efficiency between FAM and TAMRA upon target binding.
Q8: Does the performance of 5-TAMRA as a fluorescent label depend on the molecule it is attached to?
A8: [] Yes, the local environment significantly influences 5-TAMRA's fluorescence properties. Studies have shown that when linked to DNA, 5-TAMRA can exhibit complex fluorescence kinetics, different from its free form, indicating the impact of the surrounding DNA structure on its photophysical behavior.
Q9: Is there research on modifying the 5-TAMRA structure to improve its properties?
A9: [] While 5-TAMRA is widely used, researchers continue to explore alternative fluorophores with potentially advantageous properties, such as enhanced brightness, photostability, or specific environmental sensitivities.
Q10: What are some future directions for research involving 5-TAMRA?
A10: [] Further research can focus on developing novel 5-TAMRA-based probes for various applications, optimizing existing techniques, and exploring its utility in emerging areas like single-molecule studies, super-resolution imaging, and theranostics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















